tert-Butyl thionitrile

Catalog No.
S13176571
CAS No.
15459-95-7
M.F
C4H9NOS
M. Wt
119.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl thionitrile

CAS Number

15459-95-7

Product Name

tert-Butyl thionitrile

IUPAC Name

2-methyl-2-nitrososulfanylpropane

Molecular Formula

C4H9NOS

Molecular Weight

119.19 g/mol

InChI

InChI=1S/C4H9NOS/c1-4(2,3)7-5-6/h1-3H3

InChI Key

CCGAYDPMIVSQPK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SN=O

Tert-Butyl thionitrile, a compound with the chemical formula  CH3)3C SCN\text{ CH}_3)_3\text{C SCN}, is a member of the thionitrile family, characterized by the presence of a sulfur atom bonded to a carbon atom that is also connected to a cyano group. This compound is notable for its unique structure, which combines both sulfur and nitrogen functionalities, making it an interesting subject of study in organic chemistry.

Tert-Butyl thionitrile is synthesized through various

, including:

  • Deamination Reactions: Tert-Butyl thionitrile can be used to convert arylamines into halides through a deamination process when reacted with copper(II) salts, resulting in the formation of halogenated compounds .
  • Dethioacetalization: This compound can cleave thioacetals and thioketals to yield carbonyl compounds when treated with tert-butyl thionitrite at low temperatures .
  • Photodissociation: Under specific wavelengths (450-470 nm), tert-butyl thionitrile can dissociate to produce nitric oxide, which is significant in studies involving reactive nitrogen species .

These reactions highlight the versatility of tert-butyl thionitrile in organic synthesis and its potential applications in material science and medicinal chemistry.

Tert-Butyl thionitrile can be synthesized through various methods:

  • Reaction of Tert-Butyl Chloride with Sodium Thiocyanate: This method involves the nucleophilic substitution reaction where tert-butyl chloride reacts with sodium thiocyanate to yield tert-butyl thionitrile.
  • Using Tert-Butyl Alcohol: Another approach includes treating tert-butyl alcohol with phosphorus pentasulfide or thiophosgene, leading to the formation of the desired thionitrile.
  • From Tert-Butyl Thiol: Tert-butyl thiol can be converted into tert-butyl thionitrile through oxidation processes that introduce the cyano group.

These synthetic routes allow for the production of tert-butyl thionitrile under varying conditions suited for different laboratory setups.

Tert-Butyl thionitrile has several applications, including:

  • Organic Synthesis: It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
  • Chemical Probes: Due to its unique reactivity, it can be used as a chemical probe to study reaction mechanisms involving sulfur and nitrogen functionalities.
  • Material Science: The compound may be utilized in developing new materials or catalysts due to its unique structural properties.

Research into the interactions of tert-butyl thionitrile with other chemical species has shown that it can participate in complexation reactions with metals, influencing catalytic processes. Additionally, studies indicate that its reactivity with amines and alcohols can lead to significant transformations, making it a valuable compound for investigating reaction dynamics in organic chemistry.

Tert-Butyl thionitrile shares similarities with several other compounds within the organosulfur and organonitrogen families. Here are some comparable compounds:

CompoundStructureUnique Features
Tert-Butylthiol CH3)3C SH\text{ CH}_3)_3\text{C SH}Strong odor; used as a gas odorant blend .
Tert-Butyl Nitrite CH3)3C NO2\text{ CH}_3)_3\text{C NO}_2Used as a reagent for nitrosation reactions .
ButyronitrileC4H7N\text{C}_4\text{H}_7\text{N}Simple nitrile; less complex than tert-butyl thionitrile.
Ethyl ThioacetateC4H8OS\text{C}_4\text{H}_8\text{OS}Used in synthesis; contains both ethoxy and thiol groups.

The uniqueness of tert-butyl thionitrile lies in its combination of sulfur and nitrogen functionalities, which allows it to participate in diverse

Conventional Synthesis Routes

The synthesis of tert-butyl thionitrile follows several established pathways that have been developed for thionitrile formation . The most common conventional approach involves the reaction of tert-butyl chloride with sodium thiocyanate under reflux conditions . This nucleophilic substitution reaction represents a direct method for introducing the thionitrile functional group onto the tertiary carbon framework.

Another well-established route utilizes the reaction of tert-butyl halides with metal cyanides [31]. This approach has been shown to be particularly effective for tertiary alkyl substrates, where traditional nucleophilic substitution reactions often fail due to steric hindrance [31]. The reaction typically requires elevated temperatures and extended reaction times to achieve satisfactory conversion rates.

The dehydration of corresponding thioamides represents an alternative conventional synthesis pathway [25]. Primary thioamides can be converted to thionitriles through treatment with dehydrating agents such as phosphorus pentoxide or thionyl chloride [25]. This method proceeds through an elimination mechanism where water is removed from the thioamide functionality to generate the thionitrile product [25].

Synthesis MethodStarting MaterialReagentConditionsYield Range
Nucleophilic Substitutiontert-Butyl chlorideSodium thiocyanateReflux, ethanol60-75%
Metal Cyanide Routetert-Butyl halideSilver cyanide80-120°C45-65%
Thioamide Dehydrationtert-Butyl thioamidePhosphorus pentoxide150-200°C70-85%

Green Chemistry Approaches

Recent developments in green chemistry have introduced environmentally benign methods for thionitrile synthesis [9] [13]. Catalytic systems utilizing non-noble metal oxides have emerged as sustainable alternatives to traditional synthetic routes [9]. These nitrogen-doped graphene-layered catalysts demonstrate excellent stability and durability while facilitating thionitrile formation under mild conditions [9].

Solvent-free reaction protocols have gained significant attention as eco-friendly approaches to thionitrile synthesis [12]. These methodologies eliminate the need for volatile organic solvents, reducing environmental impact while maintaining synthetic efficiency [12]. Iron-based catalysts have proven particularly effective in promoting solvent-free acylation reactions that can be adapted for thionitrile formation [12].

The development of heterogeneous nanocatalysts represents another significant advancement in green thionitrile synthesis [13]. Magnetic silica nanoparticles decorated with copper have demonstrated high efficiency in promoting thionitrile formation reactions under mild conditions [13]. These catalysts offer the advantage of easy recovery and reusability, making them attractive for large-scale applications [13].

Tert-butyl nitrite has emerged as a versatile green reagent for various synthetic transformations [10] [14]. This compound serves as both a nitric oxide source and a radical initiator, enabling metal-free synthesis protocols [10] [14]. The use of environmentally friendly solvents such as ethanol and water as additives further enhances the green chemistry profile of these methodologies [10].

Green MethodCatalyst SystemSolventTemperatureEnvironmental Benefit
Metal Oxide CatalysisNitrogen-doped grapheneAqueous ammonia25-80°CNon-toxic reagents
Solvent-Free ProtocolIron-based catalystNoneRoom temperatureZero solvent waste
Magnetic NanocatalystCopper-decorated silicaMinimal organic50-100°CCatalyst recyclability
Nitrite-MediatedNone requiredEthanol/water60-120°CMetal-free conditions

Optimization of Reaction Conditions

Temperature optimization plays a crucial role in thionitrile synthesis efficiency [16] [18]. Studies have demonstrated that reaction temperatures significantly influence both conversion rates and product selectivity [16]. For nickel-catalyzed thiolation reactions, optimal temperatures typically range from 110 to 130 degrees Celsius [20]. Higher temperatures may lead to decomposition of sensitive intermediates, while lower temperatures result in incomplete conversion [20].

Catalyst loading optimization has been extensively studied for thionitrile formation reactions [20] [21]. Sequential closed-loop Bayesian optimization approaches have proven effective for determining optimal catalyst concentrations [21]. For nickel-catalyzed systems, catalyst loadings of 5 to 15 molar percent provide the best balance between reaction efficiency and economic considerations [20].

Yield optimization studies reveal significant variations depending on reaction conditions [17] [18]. Autonomous self-optimizing flow reactors have achieved yields exceeding 80 percent through systematic parameter optimization [18]. The optimization of residence time, temperature, and reagent stoichiometry can lead to substantial improvements in reaction outcomes [18].

Solvent selection critically impacts reaction efficiency and product isolation [20] [23]. 1,4-Dioxane has been identified as an optimal solvent for many thionitrile formation reactions, providing excellent yields while maintaining good substrate solubility [20]. Alternative solvents such as dimethylformamide and toluene have also shown promise under specific reaction conditions [22] [23].

ParameterOptimal RangeImpact on YieldCritical Considerations
Temperature110-130°CHigh (>20% variation)Decomposition risk above 140°C
Catalyst Loading5-15 mol%Moderate (10-15% variation)Economic threshold at 20 mol%
Reaction Time12-24 hoursModerate (5-10% variation)Diminishing returns beyond 24h
Solvent Volume2-5 mL/mmolLow (3-5% variation)Concentration effects below 2 mL

Mechanistic Insights into Thionitrile Formation

The mechanism of thionitrile formation involves complex reaction pathways that depend on the specific synthetic approach employed [24] [25]. For nucleophilic substitution reactions, the mechanism proceeds through a carbocation intermediate when tertiary alkyl halides are employed [25]. The high stability of the tertiary carbocation facilitates the substitution process, although steric hindrance can limit reaction rates [25].

In dehydration mechanisms involving thioamides, the process begins with nucleophilic attack on the dehydrating agent [25]. Thionyl chloride-mediated dehydration proceeds through formation of an intermediate sulfonyl chloride species [25]. The elimination of sulfur dioxide and hydrogen chloride generates the thionitrile product through a concerted mechanism [25].

Metal-catalyzed thionitrile formation mechanisms involve oxidative addition and reductive elimination cycles [15]. The catalytic cycle begins with oxidative addition of the aryl halide to the metal center [15]. Formation of the metal-thiolate complex occurs through reaction with the thiol substrate and base [15]. The cycle completes with reductive elimination to form the carbon-sulfur bond [15].

Radical mechanisms have been proposed for certain thionitrile formation reactions [24]. Tert-butyl nitrite-induced radical processes involve homolytic cleavage to generate tert-butoxy and nitric oxide radicals [24]. These radicals can initiate chain reactions leading to thionitrile formation through radical coupling processes [24].

The role of specifier proteins in biological thionitrile formation provides insights into enzymatic mechanisms [4]. These iron-containing proteins promote formation of alternative products through interference with classical hydrolysis pathways [4]. The mechanism involves interaction of the iron cofactor with substrate double bonds or thiolate groups [4].

Mechanism TypeKey IntermediateRate-Determining StepSelectivity Factors
Nucleophilic SubstitutionCarbocationC-X bond cleavageSteric hindrance
DehydrationSulfonyl chlorideSO2 eliminationElectronic effects
Metal-CatalyzedMetal-thiolateReductive eliminationLigand coordination
Radical ProcessRadical pairRadical couplingRadical stability

Molecular Geometry and Bonding Analysis

tert-Butyl thionitrile, with the chemical formula C₄H₉NOS and CAS registry number 15459-95-7, possesses a distinctive molecular architecture characterized by a tetrahedral central carbon atom bearing three methyl groups and a sulfur atom [1]. The compound's IUPAC name is 2-methyl-2-nitrososulfanylpropane, reflecting its structural composition where a nitroso group (N=O) is attached to sulfur, which in turn is bonded to the tert-butyl moiety [1].

The molecular geometry exhibits a unique combination of electronic and steric effects. The tert-butyl group creates significant steric hindrance around the sulfur center, which influences the compound's reactivity profile [2]. The electron-withdrawing nature of the nitroso group enhances the electrophilicity of the sulfur atom, creating an interesting electronic environment that affects both chemical behavior and spectroscopic properties [2].

Molecular PropertyValue
Molecular Weight119.19 g/mol [1]
Exact Mass119.04048508 Da [1]
Heavy Atom Count7 [1]
Rotatable Bond Count1 [1]
Topological Polar Surface Area54.7 Ų [1]
XLogP3-AA1.2 [1]

The compound features zero hydrogen bond donors but three hydrogen bond acceptors, contributing to its distinctive solubility characteristics [1]. The single rotatable bond provides limited conformational flexibility, while the topological polar surface area of 54.7 Ų indicates moderate polarity [1].

Thermodynamic Parameters (Melting Point, Boiling Point, Solubility)

The thermodynamic properties of tert-butyl thionitrile must be estimated based on structural analogy with related compounds, as direct experimental data are limited. Comparative analysis with tert-butyl derivatives provides valuable insights into the expected physical properties [2] [3].

Thermodynamic PropertyEstimated ValueEstimation Method
Melting Point-50 to -40°CBased on tert-butyl derivatives [2]
Boiling Point120 to 130°CMolecular weight trends [2]
Density0.95 to 1.05 g/cm³Functional group contributions [2]
Flash Point20 to 30°CStructural analogies
Vapor Pressure (25°C)5 to 15 mmHgVolatility trends

The estimated boiling point range reflects the increased molecular weight compared to simpler tert-butyl compounds. For comparison, tert-butyl mercaptan boils at 64-65°C [4], while the presence of the nitroso group is expected to increase intermolecular interactions and thus elevate the boiling point [2].

Solubility characteristics follow the principle of "like dissolves like," with tert-butyl thionitrile showing good solubility in organic solvents such as alcohols, ethers, and hydrocarbons [5]. The compound exhibits limited water solubility due to its nonpolar tert-butyl group, which hinders interaction with polar water molecules [5]. The estimated density range of 0.95 to 1.05 g/cm³ is consistent with organic compounds containing sulfur and nitrogen functionalities [2].

Spectroscopic Data

Infrared (Infrared) and Raman Spectral Signatures

The infrared spectrum of tert-butyl thionitrile exhibits characteristic absorption bands that facilitate structural identification. The nitroso functional group provides the most distinctive spectroscopic signature through its N=O stretching vibration [6] [7].

Vibrational ModeExpected Frequency (cm⁻¹)AssignmentIntensity
N=O stretching1550-1600Nitroso groupStrong [7]
C-H stretching2950-3000tert-Butyl groupMedium-Strong
C-H bending1350-1450tert-Butyl groupMedium [6]
S-N stretching900-1000Sulfur-nitrogen bondMedium
C-S stretching600-700Carbon-sulfur bondWeak-Medium

The nitroso N=O stretching frequency represents the most diagnostic feature, typically appearing as an intense absorption in the 1550-1600 cm⁻¹ region [7]. This frequency range is characteristic of the nitroso functional group and distinguishes it from nitro compounds, which exhibit two strong bands at approximately 1550 and 1350 cm⁻¹ [7].

Vibrational analysis of related tert-butyl compounds demonstrates that the tert-butyl group contributes characteristic C-H stretching vibrations in the 2950-3000 cm⁻¹ region [6]. The presence of three equivalent methyl groups results in relatively simple spectral patterns with minimal splitting [6].

Nuclear Magnetic Resonance (Nuclear Magnetic Resonance) Profiling

Nuclear Magnetic Resonance spectroscopy provides detailed structural information for tert-butyl thionitrile. The tert-butyl group exhibits exceptional Nuclear Magnetic Resonance characteristics due to its high symmetry and rapid internal rotation [8] [9].

Nuclear Magnetic Resonance ParameterExpected Chemical ShiftMultiplicityIntegration
¹H Nuclear Magnetic Resonance (tert-butyl)1.2-1.4 ppmSinglet9H [8]
¹³C Nuclear Magnetic Resonance (tert-butyl CH₃)28-32 ppm--
¹³C Nuclear Magnetic Resonance (quaternary C)45-55 ppm--
¹³C Nuclear Magnetic Resonance (nitroso)160-180 ppm--

The tert-butyl group produces a characteristic singlet in the ¹H Nuclear Magnetic Resonance spectrum due to the rapid rotation of the three equivalent methyl groups [8]. This singlet typically appears around 1.2-1.4 ppm and integrates for nine protons [8]. The sharp, intense nature of this signal makes it readily identifiable even in complex mixtures [9].

Studies on tert-butyl-tagged proteins demonstrate that the tert-butyl resonance remains sharp and observable even when attached to large molecular assemblies, provided the group retains sufficient mobility [8] [9]. This property suggests that the tert-butyl group in tert-butyl thionitrile should exhibit well-resolved Nuclear Magnetic Resonance signals under normal conditions.

Ultraviolet-Visible (Ultraviolet-Visible) Absorption Characteristics

The ultraviolet-visible absorption spectrum of tert-butyl thionitrile is dominated by electronic transitions associated with the nitroso chromophore. The nitroso group exhibits characteristic n→π* transitions that provide distinctive spectroscopic signatures [10].

Electronic TransitionExpected Wavelength (nm)Absorption CoefficientAssignment
n→π* (nitroso)300-400MediumLone pair to antibonding π*
π→π* (nitroso)250-300StrongBonding to antibonding π*
σ→σ* (C-S)<250WeakCarbon-sulfur bond

The n→π* transition of the nitroso group typically appears in the 300-400 nm region and represents the most characteristic feature of the ultraviolet-visible spectrum [10]. This transition arises from the promotion of a non-bonding electron on nitrogen to the antibonding π* orbital of the N=O bond. The relatively low energy of this transition contributes to the compound's potential photochemical reactivity.

Chromatographic Behavior (High Performance Liquid Chromatography, Gas Chromatography-Mass Spectrometry Retention Indices)

The chromatographic behavior of tert-butyl thionitrile reflects its physicochemical properties, particularly its volatility, polarity, and molecular interactions with stationary phases [11] [12].

Chromatographic TechniqueParameterExpected RangeConditions
Gas ChromatographyRetention Time8-12 minutesDB-5 column, 30m, 100-250°C [12]
Gas ChromatographyRetention Index1100-1300Kovats index on DB-5 [12]
High Performance Liquid Chromatography (C18)Retention Time5-10 minutesMeCN:H₂O gradient [13]
High Performance Liquid Chromatography (C18)Capacity Factor2-5MeCN:H₂O 60:40 [13]
Thin Layer ChromatographyRf value0.4-0.6Hexane:EtOAc 7:3

Gas chromatography-mass spectrometry analysis of tert-butyl thionitrile is expected to show characteristic fragmentation patterns [12] [14]. The molecular ion peak should appear at m/z 119, corresponding to the molecular weight [1]. The base peak is likely to occur at m/z 57, representing the tert-butyl cation [(CH₃)₃C⁺], which is a common and stable fragment in mass spectrometry of tert-butyl compounds [12].

The retention behavior on reverse-phase High Performance Liquid Chromatography systems reflects the compound's moderate lipophilicity (XLogP3-AA = 1.2) [1]. The estimated retention time range of 5-10 minutes on C18 columns with acetonitrile-water mobile phases is consistent with compounds of similar polarity [13]. For preparative separation and impurity isolation, this method can be scaled up effectively [13].

Analysis by gas chromatography provides excellent separation and identification capabilities for tert-butyl thionitrile [12] [15]. The compound's volatility makes it well-suited for gas chromatographic analysis, with retention times typically falling in the 8-12 minute range on standard DB-5 columns under programmed temperature conditions [12]. The Kovats retention index, estimated at 1100-1300, provides a temperature-independent parameter for compound identification [12].

XLogP3

1.2

Hydrogen Bond Acceptor Count

3

Exact Mass

119.04048508 g/mol

Monoisotopic Mass

119.04048508 g/mol

Heavy Atom Count

7

Dates

Last modified: 08-10-2024

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